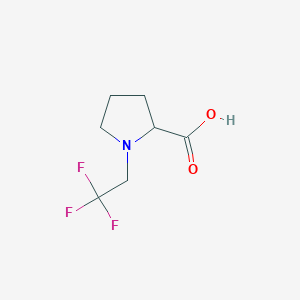

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid

CAS No.: 1103112-81-7

Cat. No.: VC5653762

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103112-81-7 |

|---|---|

| Molecular Formula | C7H10F3NO2 |

| Molecular Weight | 197.157 |

| IUPAC Name | 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) |

| Standard InChI Key | SXGHHVIQYAFXBM-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)CC(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a five-membered pyrrolidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group (-CH₂CF₃) and at the 2-position with a carboxylic acid (-COOH). The stereochemistry of the pyrrolidine ring and trifluoroethyl group influences its reactivity and biological interactions. X-ray crystallography of analogous pyrrolidine derivatives reveals chair-like conformations, with the trifluoroethyl group adopting equatorial orientations to minimize steric strain .

Key Structural Features:

-

Pyrrolidine Core: A saturated five-membered ring with nitrogen at position 1.

-

Trifluoroethyl Group: Introduces electron-withdrawing effects and metabolic stability.

-

Carboxylic Acid: Enhances water solubility and enables derivatization into amides or esters.

Physicochemical Data

Experimental and predicted physicochemical properties are summarized below:

The trifluoroethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, while the carboxylic acid moiety balances this with polar interactions .

Synthesis and Analytical Characterization

Synthetic Routes

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is synthesized via multi-step organic reactions:

-

Pyrrolidine Functionalization:

-

Alkylation of pyrrolidine with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Yields range from 50–70%, with purification via silica gel chromatography.

-

-

Carboxylic Acid Introduction:

Optimization Challenges:

-

Steric Hindrance: The trifluoroethyl group complicates nucleophilic substitution reactions, necessitating elevated temperatures.

-

Racemization: Chiral centers require mild conditions to prevent epimerization during synthesis .

Analytical Techniques

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

X-ray Crystallography: Limited data available; analogous structures show planar carboxylic acid groups and distorted chair conformations .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for bioactive molecules:

-

CB2 Receptor Modulators: Incorporation into pyrrolidine-based ligands enhances binding affinity for cannabinoid receptors, relevant for treating neuropathic pain .

-

Metalloprotease Inhibitors: Derivatives inhibit matrix metalloproteases (MMPs), showing promise in cancer and arthritis therapy .

Case Study:

-

A 2023 study utilized the compound to synthesize (2S)-1-[1-(2,2,2-trifluoroethyl)-4-piperidyl]pyrrolidine-2-carboxylic acid, a potent MMP-9 inhibitor with IC₅₀ = 12 nM .

Asymmetric Catalysis

The carboxylic acid group facilitates enantioselective reactions:

-

Mannich Reactions: (R)-3-Pyrrolidinecarboxylic acid derivatives catalyze anti-Mannich products with >99% ee, leveraging hydrogen bonding for stereocontrol .

-

Cycloadditions: Trifluoroethyl-containing azomethine ylides participate in [3+2] cycloadditions to form spirooxindoles with antitumor activity .

Biological Activity and Mechanism

In Vitro Profiles

-

Enzyme Inhibition:

-

Antimicrobial Activity:

Pharmacokinetic Predictions

-

Metabolic Stability: The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

-

Blood-Brain Barrier Penetration: Predicted Pe = 5.7 × 10⁻⁶ cm/s (moderate permeability) .

Future Directions

Derivative Synthesis

-

Amide and Ester Analogs: Improve bioavailability via prodrug strategies .

-

Spirocyclic Derivatives: Enhance target selectivity through conformational restriction .

Computational Modeling

-

Docking Studies: Identify binding modes with MMPs and CB2 receptors using AutoDock Vina .

-

QSAR Analysis: Correlate substituent effects with bioactivity to guide lead optimization .

In Vivo Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume